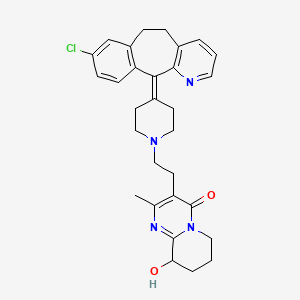
5-HT2A antagonist 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-HT2A antagonist 2: is a compound that specifically targets the serotonin 5-HT2A receptor, a subtype of the serotonin receptor family. These receptors are widely distributed in the central nervous system and play a crucial role in various physiological and psychological processes, including cognition, mood regulation, and perception . Antagonists of the 5-HT2A receptor are of significant interest due to their potential therapeutic applications in treating psychiatric disorders such as schizophrenia, depression, and anxiety .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-HT2A antagonist 2 typically involves the creation of a core structure, such as a phenylcyclohexane or hydantoin derivative, followed by the attachment of various arylpiperazine moieties . The reaction conditions often include the use of organic solvents like acetonitrile, bases such as potassium carbonate, and heating to temperatures around 80°C for extended periods (24-48 hours) .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques like high-performance liquid chromatography .
化学反応の分析
Types of Reactions:
Oxidation: 5-HT2A antagonist 2 can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing halogens.
科学的研究の応用
Chemistry: 5-HT2A antagonist 2 is used in the development of new synthetic methodologies and as a reference compound in analytical chemistry .
Biology: In biological research, it is used to study the role of serotonin receptors in various physiological processes, including cognition, mood regulation, and perception .
Medicine: Medically, this compound is investigated for its potential therapeutic applications in treating psychiatric disorders such as schizophrenia, depression, and anxiety .
Industry: In the pharmaceutical industry, it is used in the development of new drugs targeting the serotonin 5-HT2A receptor .
作用機序
Molecular Targets and Pathways: 5-HT2A antagonist 2 exerts its effects by binding to the serotonin 5-HT2A receptor, thereby blocking the action of serotonin at this receptor site . This inhibition can modulate various downstream signaling pathways, including those involving G proteins and second messengers like cyclic adenosine monophosphate (cAMP) . The blockade of 5-HT2A receptors can lead to changes in neurotransmitter release and neuronal excitability, which are thought to underlie its therapeutic effects in psychiatric disorders .
類似化合物との比較
Ketanserin: Another 5-HT2A receptor antagonist used in research and clinical settings.
Sarpogrelate: A selective 5-HT2A receptor antagonist with applications in cardiovascular diseases.
Risperidone: An atypical antipsychotic that also targets the 5-HT2A receptor.
Uniqueness: 5-HT2A antagonist 2 is unique in its specific binding affinity and selectivity for the 5-HT2A receptor, which may result in a different therapeutic profile compared to other antagonists . Its distinct chemical structure allows for unique interactions with the receptor, potentially leading to fewer side effects and improved efficacy in certain therapeutic applications .
特性
分子式 |
C30H33ClN4O2 |
|---|---|
分子量 |
517.1 g/mol |
IUPAC名 |
3-[2-[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C30H33ClN4O2/c1-19-24(30(37)35-14-3-5-26(36)29(35)33-19)12-17-34-15-10-20(11-16-34)27-25-9-8-23(31)18-22(25)7-6-21-4-2-13-32-28(21)27/h2,4,8-9,13,18,26,36H,3,5-7,10-12,14-17H2,1H3 |
InChIキー |
NZRINYAGEMQBQL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(=C4C5=C(CCC6=C4N=CC=C6)C=C(C=C5)Cl)CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


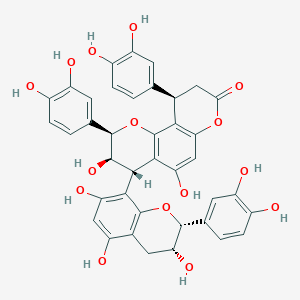
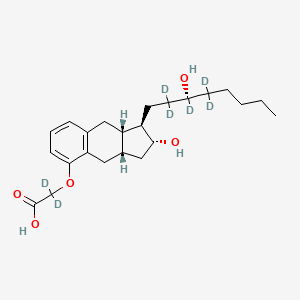
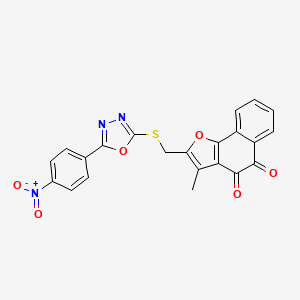

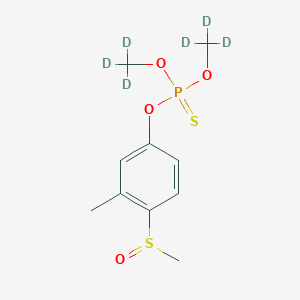
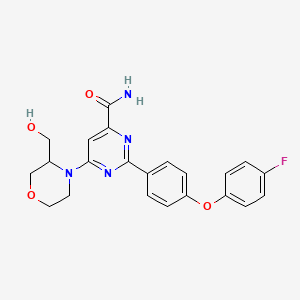
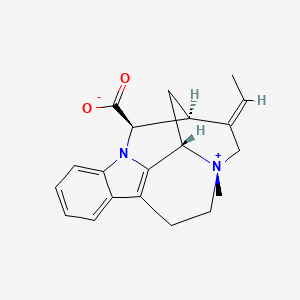
![methyl (4S,5E,6S)-5-ethylidene-4-[2-[2-[(1R,7S,8E,9S,14S,15S,17R)-8-ethylidene-17-methyl-3,11-dioxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-en-15-yl]propoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B12380022.png)
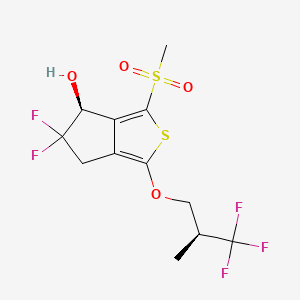
![N-[(1S)-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]ethyl]-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B12380032.png)
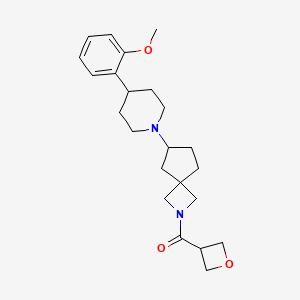
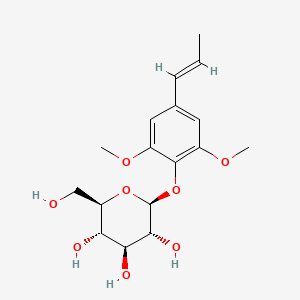
![2-methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B12380055.png)
![N-[(5-methyl-1H-imidazol-2-yl)methyl]-4-(8,9,10,11-tetrahydro-3H-pyrazolo[4,3-a]phenanthridin-7-yl)benzamide](/img/structure/B12380067.png)
